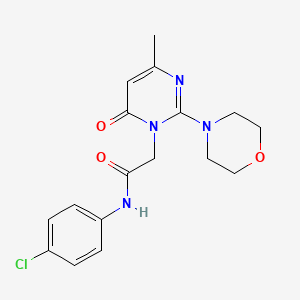

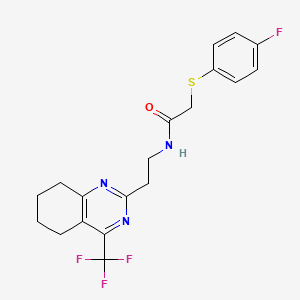

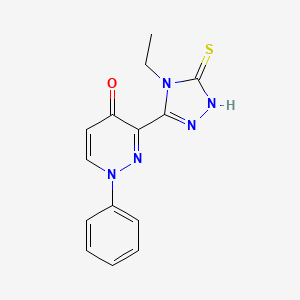

N-(4-chlorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-chlorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a chemical entity that appears to be related to various research areas, including corrosion inhibition, antiviral therapy, and crystal structure analysis. While the exact compound is not directly mentioned in the provided papers, similar compounds with related structures have been studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of chloro-substituted pyrimidines with morpholine in the presence of a base such as anhydrous potassium carbonate . This method may be applicable to the synthesis of N-(4-chlorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide, suggesting a potential pathway for its preparation.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques, including FT-IR, Raman, and NMR spectroscopy . These studies provide insights into the vibrational signatures and geometric equilibrium of the molecules, which are crucial for understanding the molecular conformation and the effects of substituents like the electronegative chlorine atom .

Chemical Reactions Analysis

The chemical reactivity of related acetamide compounds has been explored in the context of corrosion inhibition and antiviral activity. For instance, N-[morpholin-4-yl(phenyl)methyl]acetamide has been shown to exhibit a high inhibition efficiency for mild steel corrosion in hydrochloric acid medium, which is concentration-dependent and involves surface adsorption . Similarly, an anilidoquinoline derivative exhibited significant antiviral effects against Japanese encephalitis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from crystallographic studies and computational modeling. For example, crystal structures have revealed the presence of hydrogen bonding and other non-covalent interactions that influence the stability and packing of the molecules in the solid state . Additionally, computational approaches have been used to predict the conformational behavior of these molecules in different environments .

Scientific Research Applications

Synthesis and Medicinal Applications

- Antimicrobial and Antifungal Agents : Novel derivatives, including those similar to the specified compound, have been synthesized and shown to possess antimicrobial and antifungal activities. For instance, compounds with morpholine and pyrimidine structures have been evaluated for their effectiveness against bacterial and fungal strains, highlighting their potential as broad-spectrum antimicrobial agents (J.J. Majithiya, B. Bheshdadia, 2022).

- Antiviral Properties : Specific derivatives have demonstrated significant antiviral effects, including the treatment of viral infections such as Japanese encephalitis, showcasing their therapeutic efficacy through antiviral and antiapoptotic activities (Joydeep Ghosh et al., 2008).

Chemical Synthesis and Characterization

- Green Synthetic Methods : Research on related morpholine and pyrimidine compounds includes the development of green synthetic methods. These approaches aim at improving the efficiency and environmental friendliness of chemical syntheses (H. Lei et al., 2017).

- Spectral Characterization : The synthesized compounds have been extensively characterized using spectroscopic techniques such as NMR, IR, and mass spectroscopy, which are crucial for confirming the structures of novel chemical entities (V. Kanagarajan, J. Thanusu, M. Gopalakrishnan, 2010).

Potential Therapeutic Applications

- Neuroprotective Effects : Derivatives containing morpholine and pyrimidine structures have been explored for their neuroprotective effects, including potential applications in treating neurodegenerative diseases and conditions associated with neuronal damage (D. Bardiot et al., 2015).

properties

IUPAC Name |

N-(4-chlorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O3/c1-12-10-16(24)22(17(19-12)21-6-8-25-9-7-21)11-15(23)20-14-4-2-13(18)3-5-14/h2-5,10H,6-9,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQCOIKKYKGUGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

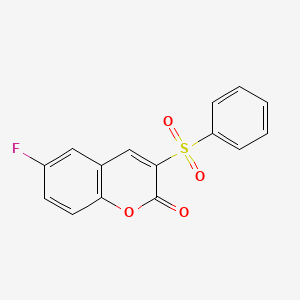

![3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B2548861.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)

![2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548870.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)

![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)